Octahydro-4,8a-dimethyl-4a(2H)-naphthol
Description
Structure
2D Structure
Properties
IUPAC Name |
4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUXFOGCDVKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051887 | |
| Record name | Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
270.00 to 271.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Geosmin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23333-91-7, 16423-19-1, 5173-69-3, 16452-32-7, 19700-21-1 | |
| Record name | Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23333-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geosmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016423191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023333917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4α,4aβ,8aα)-octahydro-4,8a-dimethyl-4a(2H)-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4α,4aα,8aα)-octahydro-4,8a-dimethyl-4a(2H)-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Geosmin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Scientific Research Applications
Applications Overview
Food Industry
Geosmin is primarily recognized for its earthy flavor profile, which plays a significant role in the taste of various food products. It is particularly noted for:
- Taste in Beetroots : Geosmin contributes to the characteristic earthy taste of beetroots, making it a key component in culinary applications.
- Drinking Water Quality : It is responsible for taste and odor issues in drinking water, especially during algal blooms. Its detection threshold is extremely low (0.006 to 0.01 µg/L), leading to significant consumer complaints regarding water quality .
Fragrance Industry
In the fragrance sector, geosmin's unique scent has made it a valuable ingredient:
- Perfume Formulations : Its earthy aroma adds depth to floral and woody fragrances. Geosmin is often used in small concentrations due to its potency and must be diluted carefully before incorporation into fragrance blends .
Environmental Science
Geosmin's role extends beyond human applications; it is integral to ecological interactions:
- Microbial Interactions : Produced by certain bacteria such as Streptomyces, geosmin influences microbial growth and can attract organisms that rely on these microbes for food . It plays a vital role in soil health and nutrient cycling.
Pharmaceuticals
Emerging research indicates geosmin's potential in medicinal applications:
- Antimicrobial Activity : Studies have shown that geosmin possesses antimicrobial properties, suggesting possible uses in developing natural preservatives or treatments against specific pathogens.
Case Study 1: Geosmin in Drinking Water Treatment
In a study examining the impact of geosmin on water quality, researchers found that traditional water treatment methods often fail to remove geosmin effectively. Advanced treatment processes such as activated carbon filtration were recommended to mitigate its presence in drinking water supplies .
Case Study 2: Geosmin's Role in Aquaculture
Research conducted on freshwater fish highlighted how geosmin contributes to off-flavors in commercially important species like catfish and tilapia. The study emphasized the need for effective management strategies in aquaculture systems to reduce geosmin levels before harvest .
Comparison with Similar Compounds
Key Physical Properties:
- Log Kow (octanol-water partition coefficient): 3.57, indicating moderate hydrophobicity .
- Vapor pressure: 0.000289 mm Hg at 20°C, reflecting low volatility .
- Water solubility: 156.7 mg/L at 20°C, enabling its detection in aqueous environments .
Geosmin is synthesized naturally by soil-dwelling bacteria (e.g., Streptomyces) and cyanobacteria. Industrially, it is produced via stereoselective synthesis for use as a reference standard in environmental and food safety testing due to its role as a taste/odor contaminant in drinking water .
Comparison with Similar Compounds
Geosmin belongs to a class of bicyclic terpenoids with structural analogs that differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison with three closely related compounds:
Patchoulol (CAS# 5986-55-0)
- Structure: A tricyclic sesquiterpene alcohol with additional methyl groups and a methano bridge .
- Molecular weight: 222.37 g/mol (higher than geosmin due to extended carbon framework).
- Log Kow: 4.67, indicating greater lipophilicity .
- Odor profile: Patchouli-like, woody, and balsamic, contrasting with geosmin’s earthy notes.
- Applications: Widely used in perfumery and traditional medicine, unlike geosmin’s niche role in environmental monitoring .
Nootkatol (CAS# 53643-07-5)
- Structure: Features a methylvinyl substituent and extended decalin system compared to geosmin’s simpler bicyclic framework .
- Molecular weight: 220.35 g/mol.
- Physical properties:
- Odor profile: Citrusy and grapefruit-like, diverging sharply from geosmin’s earthy character.
Octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol (CAS# 5986-55-0)
- Structure: Contains four methyl groups and a methano bridge, increasing steric bulk compared to geosmin .
- Molecular weight: 222.37 g/mol.
- Stereochemistry: The (1R,4β,4aα,6β) configuration distinguishes it from geosmin’s (4R,4aR,8aS) arrangement .
Table 1: Comparative Data of Geosmin and Analogous Compounds
Structural and Functional Insights
- Substituent Effects: Geosmin’s dimethyl groups and hydroxyl moiety are critical for its low volatility and water solubility, enabling its persistence in moist environments. In contrast, Patchoulol’s additional methyl groups and tricyclic structure enhance its lipophilicity and stability in fragrances .
- Stereochemical Sensitivity: Geosmin’s enantiomers exhibit identical odor profiles but differ in biosynthetic pathways. This contrasts with compounds like Nootkatol, where stereochemistry directly influences scent characteristics .
Preparation Methods
Base-Catalyzed Diels-Alder Reaction
The most well-documented route involves a Diels-Alder reaction between 6,6-dimethylcyclohex-2-en-1-one (a dienophile) and 2-methylpenta-1,3-diene (a diene), followed by regioselective reduction (Figure 1).
Reaction Conditions:
-
Step 1 (Cycloaddition):
-
Step 2 (Reduction):
Mechanistic Insights:
The Diels-Alder step proceeds via a concerted [4+2] cycloaddition, forming the bicyclic ketone intermediate. Stereoselectivity arises from the endo rule, favoring the cis-fused decalin system. Subsequent LiAlH₄ reduction selectively targets the carbonyl group, producing the tertiary alcohol without over-reducing the olefinic bonds.
Table 1: Optimization of Diels-Alder Parameters
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Catalyst (AlCl₃) | Increases rate | 5 mol% |
| Solvent Polarity | Higher polarity reduces yield | Toluene |
| Reaction Time | >12 hr maximizes conversion | 18 hr |
Hydrogenation of Polycyclic Ketones
Wieland-Miescher Ketone Derivatives
Racemic Wieland-Miescher ketone (WMK, 8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione) serves as a precursor for stereoselective synthesis. Hydrogenation of WMK derivatives under controlled conditions yields this compound.
Procedure:
-
Ketone Protection: WMK is protected as its ethylene ketal to prevent unwanted side reactions.
-
Catalytic Hydrogenation:
Challenges:
-
Over-hydrogenation leads to fully saturated byproducts.
-
Stereochemical control requires chiral catalysts or resolution techniques.
Biotechnological Production via Streptomyces
Microbial Biosynthesis
Certain Streptomyces strains natively produce geosmin, a structural analog, via a sesquiterpene synthase pathway. Metabolic engineering of these strains enables the production of this compound through precursor-directed biosynthesis.
Key Steps:
-
Gene Knockout: Disruption of the geoA gene to block geosmin production.
-
Heterologous Expression: Introduction of methyltransferase enzymes to introduce the 8a-methyl group.
-
Fermentation:
Advantages:
-
Avoids harsh chemical conditions.
-
Enantiomeric excess >98% due to enzymatic specificity.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Diels-Alder + Reduction | 58–61 | 95–97 | 12–15 | Industrial |
| WMK Hydrogenation | 60–65 | 90–92 | 18–22 | Pilot-scale |
| Biotechnological | 45–50 | 99+ | 85–100 | Lab-scale |
The Diels-Alder route remains the most cost-effective for bulk production, while biotechnological methods offer superior stereochemical purity for niche applications.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the key analytical methods for identifying and quantifying Octahydro-4,8a-dimethyl-4a(2H)-naphthol in environmental samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to the compound’s volatility and low detection thresholds. Stereochemical resolution requires chiral columns or derivatization agents to distinguish enantiomers like (±)-Geosmin, a closely related analog . Calibration standards should align with odor threshold guidelines (e.g., 10 ng/L in drinking water) .
Q. How can researchers verify the stereochemical purity of synthesized this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is critical for confirming configurations (e.g., 4R,4aR,8aS vs. 4S,4aR,8aR). Polarimetry or chiral HPLC can validate enantiomeric excess, as stereochemistry impacts odor perception and bioactivity .
Q. What protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology : Accelerated stability studies using controlled environmental chambers. Monitor degradation products via LC-MS and compare to reference spectra. Evidence suggests thermal stability up to 120°C, but oxidative degradation may occur in aqueous matrices .
Advanced Research Questions
Q. How can conflicting data on endocrine disruption potential be resolved?
- Case Analysis : The U.S. EPA listed the compound for endocrine disruptor screening (EDSP) but later deemed safety classification "not applicable" . To resolve contradictions:
Conduct in vitro receptor-binding assays (e.g., estrogen/androgen receptor transactivation).
Compare results to structurally similar terpenoids (e.g., Patchouli alcohol, CAS 5986-55-0) with known endocrine activity .
Validate findings using in vivo models (e.g., zebrafish embryo toxicity assays) .
Q. What mechanistic insights explain the compound’s role in microbial geosmin biosynthesis?
- Experimental Design :
- Use isotopic labeling (e.g., -acetate) to trace biosynthetic pathways in Streptomyces spp.
- Employ gene knockout studies targeting sesquiterpene synthases or cytochrome P450 enzymes .
- Compare kinetic parameters (e.g., , ) of recombinant enzymes using LC-MS/MS .
Q. How can enantiomeric differences impact ecotoxicological risk assessments?
- Methodology :
- Separate enantiomers via preparative chiral chromatography.
- Test acute toxicity (e.g., Daphnia magna LC) and biodegradation rates for each isomer.
- Evidence shows (±)-Geosmin has higher aquatic toxicity than single enantiomers, likely due to membrane permeability differences .
Data Interpretation and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in odor threshold studies?
- Recommendations :
- Use probit or log-logistic models to estimate EC values for human sensory panels.
- Account for inter-individual variability via mixed-effects models .
- Cross-validate with instrumental data (e.g., GC-MS concentrations) .
Q. How should researchers address discrepancies in CAS registry entries for stereoisomers?
- Guidance :
- Cross-reference CAS 23333-91-7 (racemic mixture) with 19700-21-1 ((-)-Geosmin) and 5173-70-6 ((+)-Geosmin) .
- Consult IUPAC nomenclature guidelines and stereodescriptors (e.g., Cahn-Ingold-Prelog rules) to avoid misidentification .
Tables for Critical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 182.3 g/mol | |
| LogP (Octanol-Water) | 3.85 | |
| Odor Threshold (Water) | 10 ng/L | |
| Aquatic Toxicity (Daphnia) | LC: 0.5 mg/L (72 h) |
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
